6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
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Overview
Description
6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a reaction with 2-pyrrolidinone, often under conditions that promote nucleophilic substitution.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is typically introduced through a reaction with trifluoroethylamine, which can be facilitated by activating agents such as carbodiimides.
Final Assembly: The final compound is assembled through a series of condensation reactions, often requiring careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups that may exhibit different biological activities.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its structural features, it may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance the compound’s ability to penetrate biological membranes, while the piperidine and pyrrolidinone moieties may interact with active sites on target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide: This compound shares the pyrrolidinone moiety and has been studied for its potential as a chemotherapeutic agent.
2-(2-oxo-pyrrolidin-1-yl)-butyramide: Another related compound with similar structural features, used in various biochemical studies.
Uniqueness
6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is unique due to the combination of its trifluoroethyl group, piperidine ring, and pyrrolidinone moiety. This combination of features may confer unique biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O3/c16-15(17,18)10-19-14(24)11-4-5-13(23)21(9-11)8-2-7-20-6-1-3-12(20)22/h11H,1-10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGJEJRDUHXKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CC(CCC2=O)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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